molecular formula C16H12Cl2N4OS B11566481 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

Cat. No.: B11566481
M. Wt: 379.3 g/mol
InChI Key: VEGUPJYXLIMTPV-UHFFFAOYSA-N
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Description

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is a heterocyclic compound that combines the structural features of triazole and thiadiazine rings. This hybrid structure is of significant interest due to its potential pharmacological activities and applications in various scientific fields .

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine typically involves the reaction of 5-substituted 4-amino-1,2,4-triazole-3-thiols with appropriate benzaldehydes in acetic acid, followed by treatment with ethyl chloroacetate . This method provides an efficient route to obtain the desired triazolothiadiazine derivatives.

Industrial Production Methods

While specific industrial production methods for this compound are not extensively documented, the general approach involves scaling up the laboratory synthesis procedures. This includes optimizing reaction conditions, using industrial-grade reagents, and employing continuous flow reactors to enhance yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction can lead to the formation of corresponding alcohols or amines .

Scientific Research Applications

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine has diverse applications in scientific research, including:

Mechanism of Action

The mechanism of action of 6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine involves its interaction with specific molecular targets and pathways. The compound’s ability to form hydrogen bonds and interact with various receptors makes it a potent pharmacophore. It can inhibit enzymes like carbonic anhydrase and cholinesterase, leading to therapeutic effects in conditions such as cancer, infections, and inflammation .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine is unique due to its specific substitution pattern and the presence of the dichlorophenyl and furan moieties. These structural features contribute to its distinct pharmacological profile and make it a valuable compound for drug design and development .

Properties

Molecular Formula

C16H12Cl2N4OS

Molecular Weight

379.3 g/mol

IUPAC Name

6-[5-(2,5-dichlorophenyl)furan-2-yl]-3-ethyl-7H-[1,2,4]triazolo[3,4-b][1,3,4]thiadiazine

InChI

InChI=1S/C16H12Cl2N4OS/c1-2-15-19-20-16-22(15)21-12(8-24-16)14-6-5-13(23-14)10-7-9(17)3-4-11(10)18/h3-7H,2,8H2,1H3

InChI Key

VEGUPJYXLIMTPV-UHFFFAOYSA-N

Canonical SMILES

CCC1=NN=C2N1N=C(CS2)C3=CC=C(O3)C4=C(C=CC(=C4)Cl)Cl

Origin of Product

United States

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